N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole group and is used in various chemical syntheses.
Uniqueness
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinoline core structure, combined with the benzodioxole moiety, provides a distinct chemical framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13(2)11-24-16-6-4-3-5-15(16)20(25)19(22(24)27)21(26)23-10-14-7-8-17-18(9-14)29-12-28-17/h3-9,13,25H,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYISSGVVXAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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